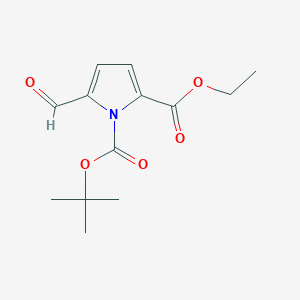
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C15H22O2 It is a derivative of benzoic acid, characterized by the presence of three methyl groups and a neopentyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid typically involves the acylation of sym-trimethylbenzene with chloroacetyl chloride in the presence of an acylating catalyst. This reaction is followed by a chloroform reaction with sodium hypochlorite, using a phase transfer catalyst such as quaternary ammonium salt. The final step involves hydrolysis, extraction, acid neutralization, and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzoic acid: Similar structure but lacks the neopentyl group.
3,5-Dimethylbenzoic acid: Contains two methyl groups instead of three.
4-tert-Butylbenzoic acid: Contains a tert-butyl group instead of a neopentyl group.
Uniqueness
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid is unique due to the presence of both three methyl groups and a neopentyl group on the benzene ring. This unique structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-9-7-10(2)13(14(16)17)11(3)12(9)8-15(4,5)6/h7H,8H2,1-6H3,(H,16,17) |
Clave InChI |
ZSQNERWLNJWTHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CC(C)(C)C)C)C(=O)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1CC(C)(C)C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-ethoxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ylidene]benzenesulfonohydrazide](/img/structure/B515036.png)



![N-[2-(3-oxoprop-1-enyl)phenyl]benzamide](/img/structure/B515047.png)

![2-phenyl-1H-dibenzo[e,g]indole](/img/structure/B515049.png)

![1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515054.png)
![2-Bromo-1,10-diphenyl-17-oxapentacyclo[8.6.1.0~2,9~.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515055.png)
![[2-(4-Bromobenzoyl)-1,2-dihydrocyclobuta[l]phenanthren-1-yl](4-bromophenyl)methanone](/img/structure/B515057.png)
![5-Bromopentacyclo[8.6.6.0~3,8~.0~11,16~.0~17,22~]docosa-3,5,7,11,13,15,17,19,21-nonaene](/img/structure/B515058.png)

![2-[3,4-bis(benzyloxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B515061.png)
